molecular formula C15H14ClNOS B2552426 2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 197513-16-9

2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2552426
CAS No.: 197513-16-9
M. Wt: 291.79
InChI Key: DEAVCRCVVYCCQH-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide is a sulfur-containing acetamide derivative characterized by a 4-chlorophenylsulfanyl group attached to the α-carbon of an acetamide backbone, which is further substituted by a 4-methylphenyl group at the nitrogen atom. Its synthesis typically involves nucleophilic substitution reactions between 2-chloroacetamide derivatives and thiol-containing intermediates under basic conditions (e.g., triethylamine in ethanol) . Crystallographic studies of related compounds reveal folded molecular conformations stabilized by intramolecular hydrogen bonds and π-π interactions .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c1-11-2-6-13(7-3-11)17-15(18)10-19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAVCRCVVYCCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 4-methylaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chlorothiophenol is reacted with acetic anhydride to form 4-chlorophenyl thioacetate.

    Step 2: The 4-chlorophenyl thioacetate is then reacted with 4-methylaniline to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced chlorophenyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the aryl rings, heterocyclic cores, and sulfanyl-linked moieties. These variations significantly influence physicochemical properties, biological activity, and crystallographic packing. Key examples include:

Compound Name Key Substituents/Modifications Biological Activity/Application Reference ID
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Ethyl groups, pyridinyl-triazol core Orco agonist (insect olfactory receptor)
Compound 6a (2-({(8E)-4-(4-Chlorophenyl)-8-(4-chlorobenzylidene)-...}sulfanyl)-N-(4-methylphenyl)acetamide) Naphthyridine core, chlorobenzylidene Antiproliferative (synthetic intermediate)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidine ring Crystallographic model for hydrogen bonding studies
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide Benzimidazole heterocycle Antimicrobial potential (structural analog)
N-(4-Chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide Spiro-diazepine core, fluorophenyl Not reported (structural complexity)

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Influence : Triazole (VUAA-1), pyrimidine (), and benzimidazole () cores introduce distinct hydrogen-bonding and π-stacking capabilities, impacting solubility and target affinity.
  • Spiro and Fused Ring Systems : Compounds like exhibit enhanced conformational rigidity, which may improve metabolic stability but reduce synthetic accessibility.
Crystallographic and Conformational Comparisons

Crystallographic data highlight differences in dihedral angles and hydrogen-bonding networks:

Compound Dihedral Angle (Aryl Rings) Hydrogen Bonding Features Reference ID
Target Compound Not explicitly reported Likely intramolecular N–H⋯S or N–H⋯O interactions
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 42.25° (pyrimidine vs. benzene) N–H⋯N and N–H⋯O bonds stabilize folded conformation
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Not reported Likely C–H⋯π interactions due to phenoxy group

Notable Trends:

  • Dihedral Angles : Smaller angles (e.g., 42.25° in ) correlate with tighter molecular folding, enhancing crystal packing efficiency.

Biological Activity

2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}ClNOS
  • Molecular Weight : 267.75 g/mol

This compound features a sulfanyl group attached to a 4-chlorophenyl moiety and an N-(4-methylphenyl) acetamide group, contributing to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10.59 ± 1.96
Bacillus subtilis11.77 ± 5.00
Escherichia coli8.21 ± 1.21
Pseudomonas aeruginosa10.22 ± 1.88

These results suggest that the compound is particularly effective against Gram-positive bacteria, with promising activity against Gram-negative strains as well .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, it has shown cytotoxic effects on several cancer cell lines:

Cell LineIC50_{50} (µM)
PC-3 (Prostate Cancer)0.67
HCT-116 (Colon Cancer)0.80
ACHN (Renal Cancer)0.87

These findings indicate that the compound may serve as a lead candidate for developing new anticancer therapies .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways related to apoptosis and cell growth.
  • Induction of Apoptosis : Studies suggest that the compound can induce programmed cell death in cancer cells, contributing to its anticancer effects .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against a panel of bacteria using standard disk diffusion methods. The results demonstrated that the compound significantly inhibited bacterial growth compared to control groups.

Investigation of Anticancer Effects

Another study focused on the anticancer properties of the compound using human cancer cell lines. The researchers conducted MTT assays to assess cell viability post-treatment with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability across multiple cancer types, highlighting its potential as an effective anticancer agent.

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